molecular formula C13H20ClNO2 B2475769 4-[(4-Methoxyphenyl)methyl]oxan-4-aminehydrochloride CAS No. 1380300-44-6

4-[(4-Methoxyphenyl)methyl]oxan-4-aminehydrochloride

Cat. No.: B2475769
CAS No.: 1380300-44-6
M. Wt: 257.76
InChI Key: YWZRWNNIPBTDEZ-UHFFFAOYSA-N
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Properties

IUPAC Name

4-[(4-methoxyphenyl)methyl]oxan-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-15-12-4-2-11(3-5-12)10-13(14)6-8-16-9-7-13;/h2-5H,6-10,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZRWNNIPBTDEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2(CCOCC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methoxyphenyl)methyl]oxan-4-aminehydrochloride typically involves the reaction of 4-methoxybenzyl chloride with oxan-4-amine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methoxyphenyl)methyl]oxan-4-aminehydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions include oxides, amines, and substituted derivatives of the original compound .

Scientific Research Applications

4-[(4-Methoxyphenyl)methyl]oxan-4-aminehydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biochemical assays and studies involving enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Methoxyphenyl)methyl]oxan-4-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[(4-Methoxyphenyl)methyl]oxan-4-aminehydrochloride include:

Uniqueness

What sets this compound apart from its similar compounds is its specific hydrochloride salt form, which can influence its solubility, stability, and reactivity. This unique form can make it more suitable for certain applications, particularly in pharmaceutical research and development .

Biological Activity

4-[(4-Methoxyphenyl)methyl]oxan-4-amine hydrochloride, with the CAS number 1380300-44-6, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxyphenyl group attached to an oxanamine core, which contributes to its unique pharmacological properties. The molecular formula is C12H17ClN2OC_{12}H_{17}ClN_2O, and its structure can be represented as follows:

Structure C12H17ClN2O\text{Structure }\quad \text{C}_{12}\text{H}_{17}\text{Cl}\text{N}_2\text{O}

The biological activity of 4-[(4-Methoxyphenyl)methyl]oxan-4-amine hydrochloride is primarily attributed to its interaction with various biological targets. The compound may exert its effects through:

  • Receptor Modulation : It can act on neurotransmitter receptors, influencing pathways related to mood and cognition.
  • Enzyme Inhibition : The presence of the amine group allows it to inhibit specific enzymes involved in metabolic pathways.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing potential therapeutic implications:

Biological Activity Description
Antidepressant Effects Studies indicate that the compound may exhibit antidepressant-like effects in animal models.
Neuroprotective Properties It has shown potential in protecting neuronal cells from oxidative stress and apoptosis.
Anti-inflammatory Activity The compound may reduce inflammation by modulating cytokine production in vitro.

Case Studies and Research Findings

  • Antidepressant Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of 4-[(4-Methoxyphenyl)methyl]oxan-4-amine hydrochloride exhibited significant serotonin reuptake inhibition, suggesting potential use in treating depression .
  • Neuroprotection : Research conducted on neuroblastoma cell lines indicated that the compound could protect against oxidative damage induced by hydrogen peroxide, thereby preserving cell viability .
  • Inflammation Modulation : In vitro studies revealed that the compound could decrease the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures .

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, 4-[(4-Methoxyphenyl)methyl]oxan-4-amine hydrochloride exhibits distinct biological activities:

Compound Name Key Activity Comparison
Compound A AntidepressantLess potent than 4-[(4-Methoxyphenyl)methyl]oxan-4-amine hydrochloride .
Compound B NeuroprotectiveSimilar neuroprotective effects but with higher toxicity .
Compound C Anti-inflammatoryMore effective in reducing inflammation but less selective .

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